2-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine
Overview
Description
2-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C11H11ClIN3 and its molecular weight is 347.58 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyridine derivatives, such as imidazo[1,2-a]pyridines, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
It is known that compounds with a pyridine core, such as 2-chloromethylpyridine, can act as alkylating agents . Alkylating agents can donate an alkyl group to its target molecule, which can result in significant changes to the target’s structure and function.
Biochemical Pathways
It is known that pyridine derivatives can be involved in various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Pharmacokinetics
It is known that the suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, which can influence the bioavailability of the resulting compounds .
Result of Action
It is known that the introduction of a chloromethyl group to a pyridine core can result in significant changes to the target’s structure and function .
Action Environment
It is known that the success of the suzuki–miyaura cross-coupling reaction, often used in the synthesis of such compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
2-[1-(2-chloroethyl)-4-iodo-5-methylpyrazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClIN3/c1-8-10(13)11(15-16(8)7-5-12)9-4-2-3-6-14-9/h2-4,6H,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRWHPXVSBQADZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCl)C2=CC=CC=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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